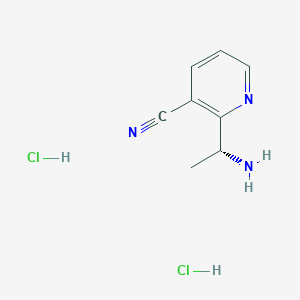

(R)-2-(1-Aminoethyl)nicotinonitrile dihydrochloride

Description

Properties

IUPAC Name |

2-[(1R)-1-aminoethyl]pyridine-3-carbonitrile;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3.2ClH/c1-6(10)8-7(5-9)3-2-4-11-8;;/h2-4,6H,10H2,1H3;2*1H/t6-;;/m1../s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZWVKGOYKLAUDO-QYCVXMPOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=CC=N1)C#N)N.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=C(C=CC=N1)C#N)N.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11Cl2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(1-Aminoethyl)nicotinonitrile dihydrochloride typically involves the reaction of nicotinonitrile with an appropriate chiral amine. One common method is the three-component Dimroth reaction, which involves the reaction of chalcones, malononitrile, and secondary heterocyclic amines or sodium alcoholate . This method yields nicotinonitrile derivatives in fair to good yields.

Industrial Production Methods

Industrial production methods for ®-2-(1-Aminoethyl)nicotinonitrile dihydrochloride are not well-documented in the literature. large-scale synthesis would likely involve optimization of the Dimroth reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

®-2-(1-Aminoethyl)nicotinonitrile dihydrochloride can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the nitrile group to an amine group.

Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, reduction may yield primary amines, and substitution reactions may yield various substituted derivatives.

Scientific Research Applications

Neuropharmacology

One of the prominent areas of research is the potential role of (R)-2-(1-Aminoethyl)nicotinonitrile dihydrochloride in neuropharmacology, particularly concerning Parkinson's disease. Studies indicate that this compound may protect dopamine-producing neurons, potentially alleviating symptoms associated with neurodegeneration.

Antimicrobial Activity

Research has demonstrated that nicotinonitrile derivatives exhibit a range of biological activities, including antibacterial and antifungal properties. This compound has been investigated for its effectiveness against various pathogens, making it a candidate for developing new antimicrobial agents .

Cancer Research

The compound's structural features suggest potential applications in cancer therapy. It has been noted for its ability to inhibit specific enzymes involved in cancer cell proliferation, indicating its utility as an anti-proliferative agent against certain human cancer cell lines .

Parkinson's Disease Research

A study focused on the neuroprotective effects of this compound demonstrated its ability to enhance dopamine levels in animal models of Parkinson's disease. This effect was attributed to the compound's capacity to protect dopaminergic neurons from oxidative stress.

Antimicrobial Efficacy

In another investigation, this compound was tested against several bacterial strains. Results indicated significant antimicrobial activity, supporting its potential use in developing new antibiotics .

Mechanism of Action

The mechanism of action of ®-2-(1-Aminoethyl)nicotinonitrile dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, influencing biological processes. Detailed studies on its mechanism of action are necessary to fully understand its effects.

Comparison with Similar Compounds

Similar Compounds

Allylamine: An organic compound with a similar amine group but different structural properties.

2-Phenethylamines: Compounds with a similar amine group and aromatic ring structure.

Uniqueness

®-2-(1-Aminoethyl)nicotinonitrile dihydrochloride is unique due to its specific structural configuration and potential applications in various fields. Its chiral nature and the presence of both an amino and nitrile group make it a versatile compound for research and industrial applications.

Biological Activity

(R)-2-(1-Aminoethyl)nicotinonitrile dihydrochloride, with the CAS number 2442565-22-0, is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound features a nicotinonitrile structure, which is known for its diverse biological activities. The presence of the aminoethyl group enhances its interaction with various biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- Acetylcholinesterase Inhibition : Compounds similar to (R)-2-(1-Aminoethyl)nicotinonitrile have been studied as potential acetylcholinesterase inhibitors, which are crucial in treating neurodegenerative diseases such as Alzheimer’s disease .

- Antimicrobial Activity : The nitrile group in the compound is associated with antimicrobial properties. Research indicates that related nicotinonitriles exhibit significant antibacterial and antifungal activities against various strains .

Antimicrobial Activity

Research has shown that compounds with a nicotinonitrile framework possess notable antimicrobial effects. The Minimum Inhibitory Concentration (MIC) values for various bacterial strains are summarized in the table below:

| Compound | Target Organism | MIC (mg/mL) |

|---|---|---|

| (R)-2-(1-Aminoethyl)nicotinonitrile | Staphylococcus aureus | 0.0048 |

| Escherichia coli | 0.0195 | |

| Candida albicans | 0.039 | |

| Bacillus mycoides | 0.0098 |

These results indicate that this compound exhibits potent activity against both Gram-positive and Gram-negative bacteria, as well as fungi.

Study on Acetylcholinesterase Inhibition

A study conducted on a series of nicotinonitriles, including (R)-2-(1-Aminoethyl)nicotinonitrile, demonstrated significant inhibition of acetylcholinesterase activity. The findings suggest that this compound could be a valuable lead in developing treatments for cognitive disorders.

- Experimental Setup : The study involved in vitro assays measuring acetylcholinesterase activity in rat brain homogenates.

- Results : The compound showed an IC50 value indicating effective inhibition comparable to known acetylcholinesterase inhibitors.

Antimicrobial Efficacy Assessment

In another study focusing on the antimicrobial properties of this compound, researchers tested its efficacy against various pathogens:

- Methodology : Disk diffusion method was employed to assess the antibacterial activity.

- Findings : The compound displayed significant zones of inhibition against S. aureus and E. coli, confirming its potential as an antimicrobial agent.

Q & A

Q. What synthetic methodologies are recommended for (R)-2-(1-Aminoethyl)nicotinonitrile dihydrochloride, and how can enantiomeric purity be ensured?

Synthesis typically involves nucleophilic substitution or condensation reactions. For example, reacting nicotinonitrile derivatives with (R)-1-aminoethyl precursors under controlled pH and temperature (e.g., 0–5°C in polar aprotic solvents like DMF) can yield the target compound. Enantiomeric purity is achieved via chiral chromatography or asymmetric catalysis, with intermediates validated by chiral HPLC (≥99% ee) .

Q. What analytical techniques are critical for characterizing this compound’s structural integrity?

- NMR spectroscopy : Confirm stereochemistry and proton environments (e.g., δ 8.5–9.0 ppm for aromatic protons in nicotinonitrile).

- Mass spectrometry (HRMS) : Verify molecular weight (e.g., [M+H]+ at m/z 222.0894).

- HPLC : Assess purity (>98%) using reverse-phase C18 columns and UV detection at 254 nm .

Q. How should this compound be stored to maintain stability?

Store at –20°C in desiccated, amber vials under inert gas (argon/nitrogen) to prevent hydrolysis of the nitrile group and amine oxidation. Stability studies indicate ≤5% degradation over 12 months under these conditions .

Advanced Research Questions

Q. What experimental designs are optimal for studying this compound’s role in Rho kinase inhibition pathways?

- Cell-based assays : Use smooth muscle cells or cancer lines (e.g., A7r5 or HeLa) with Ca²⁺ sensitization protocols. Pre-treat with 10–50 µM compound for 30 min before stimulating with agonists like UTP or endothelin-1 .

- Controls : Include Y-27632 (a known Rho kinase inhibitor) and vehicle-only groups. Measure phosphorylated myosin light chain (p-MLC) via Western blot to quantify inhibition efficacy .

Q. How can researchers resolve contradictions in bioactivity data across different cell lines?

- Dose-response curves : Test concentrations from 1 nM to 100 µM to identify cell-specific IC₅₀ values.

- Off-target profiling : Screen against related kinases (e.g., PKA, PKC) using kinase activity assays.

- Metabolic stability assays : Assess compound degradation in cell lysates via LC-MS to rule out artifactually low activity .

Q. What strategies validate the compound’s enantiomer-specific effects in vivo?

- Pharmacokinetic studies : Administer (R)- and (S)-enantiomers separately in rodent models (e.g., Sprague-Dawley rats) and measure plasma/tissue concentrations via LC-MS/MS.

- Behavioral assays : In models of hypertension or cancer metastasis, compare enantiomers’ efficacy using endpoints like blood pressure or tumor burden .

Methodological Challenges and Solutions

Q. How can researchers mitigate batch-to-batch variability in synthetic yields?

Q. What in vitro toxicity assays are suitable for preclinical safety profiling?

Q. How can researchers address low solubility in aqueous buffers for cellular assays?

- Co-solvents : Use DMSO (≤0.1% v/v) or β-cyclodextrin complexes.

- pH adjustment : Prepare stock solutions in 10 mM HCl (pH 2–3) and dilute in culture media to avoid precipitation .

Data Interpretation and Reproducibility

Q. What are common pitfalls in interpreting this compound’s kinase selectivity?

Q. How can discrepancies in pharmacokinetic data between species be reconciled?

- Allometric scaling : Adjust doses based on body surface area (e.g., rat-to-human scaling factor: 6.2).

- Microsomal stability testing : Compare metabolism rates in human vs. rodent liver microsomes .

Emerging Applications

Q. What novel therapeutic applications are supported by structural analogs of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.